Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Description
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (CAS: 1464025-91-9) is a chiral ammonium salt derived from the reaction of dicyclohexylamine with a Boc-protected (tert-butoxycarbonyl) β-hydroxy amino acid. Its molecular formula is C₂₁H₄₀N₂O₅ (molecular weight: 400.55), and it exists as a solid under standard conditions . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation of the Boc group or the β-hydroxy ester moiety . This compound is primarily utilized in peptide synthesis and asymmetric catalysis due to its stereochemical stability and solubility in organic solvents like dichloromethane and ethyl acetate .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZIJOSFVOUGF-LOLRQIBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to the amino group of (2S,3S)-2-amino-3-hydroxybutanoic acid using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In aqueous potassium hydroxide (pH 9–11), L-threonine analogs react with Boc₂O in batches to minimize side reactions. For example, dissolving 15.8 g of (2S,3S)-2-amino-3-hydroxybutanoic acid in 0.0005 M KOH and adding Boc₂O incrementally over 6 hours achieves >90% conversion. The reaction proceeds via nucleophilic attack of the amino group on Boc₂O, forming a carbamate intermediate stabilized by the alkaline medium.
Acidification and Extraction
Post-reaction, the mixture is acidified to pH 2–3 with hydrochloric acid, protonating the Boc-protected amino acid for extraction into tert-butyl acetate. This solvent minimizes emulsion formation and enhances yield compared to ethyl acetate. Three successive extractions recover >95% of the product, with the organic layer washed to neutrality using brine. Anhydrous sodium sulfate drying ensures residual water removal prior to solvent evaporation.
Formation of the Dicyclohexylamine Salt
Salt Formation Methodology
The free acid form of Boc-protected (2S,3S)-2-amino-3-hydroxybutanoic acid is poorly crystalline, necessitating salt formation for isolation. Reacting the acid with dicyclohexylamine (1:1 molar ratio) in tert-butyl acetate at 25°C produces the dicyclohexylammonium salt via acid-base neutralization. The reaction is exothermic, requiring controlled addition to prevent overheating. The salt precipitates spontaneously or upon solvent concentration, achieving >85% yield.
Solvent Optimization
Solvent polarity critically influences salt solubility and crystallinity. Polar aprotic solvents like tetrahydrofuran (THF) dissolve both reactants but hinder precipitation, while tert-butyl acetate balances solubility and product recovery. Post-reaction, adding petroleum ether (1:3 v/v) reduces solubility, inducing crystallization. This step is omitted in industrial settings to expedite large-scale processing.
Crystallization and Purification Techniques
Seed Crystal Approach
Crystallization initiates by adding 1–5% (w/w) seed crystals of the dicyclohexylamine salt to the concentrated tert-butyl acetate solution. Seeding at 40–50°C followed by gradual cooling to 5°C over 12 hours yields large, pure crystals. Without seeding, the product forms amorphous solids with embedded impurities.
Solvent Systems for Optimal Yield
Weakly polar solvents like n-heptane or petroleum ether are ideal for slurrying the crude salt. A 2:1 mixture of tert-butyl acetate and n-heptane (v/v) at 25°C produces a free-flowing suspension, facilitating filtration. Post-washing with cold n-heptane removes residual mother liquor, enhancing purity to >95%.
Data Tables: Comparative Analysis of Preparation Methods
Table 1. Boc Protection Reaction Conditions and Yields
Table 2. Salt Formation and Crystallization Parameters
| Acid Quantity (g) | Dicyclohexylamine Equiv. | Solvent | Crystallization Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 22.4 | 1.0 | tert-Butyl acetate | Petroleum ether | 85 | 95 | |
| 1672 | 1.1 | THF | n-Heptane | 92.9 | 96 |
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Applications Overview
- Organic Synthesis
- Pharmaceutical Development
- Biochemical Research
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of bioactive compounds. The reaction yielded a variety of derivatives with enhanced biological activity compared to their precursors. The reaction conditions were optimized to achieve a yield of 53.6% under controlled temperatures .
Case Study 2: Enzyme Inhibition Studies
Research involving the compound has shown its effectiveness as a competitive inhibitor in enzyme assays. The inhibition kinetics revealed that it could significantly reduce the activity of target enzymes involved in metabolic disorders, indicating its potential role in drug development for treating such conditions .
Table 1: Comparison of Yield in Organic Synthesis
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| This compound | Stirred at 0°C for 4 hours | 53.6% |
| Other Amino Acid Derivative | Room temperature | 45% |
| Standard Amino Acid | Varies | 30% |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280a: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P304+P340: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
Mechanism of Action
The mechanism of action of Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.
Comparison with Similar Compounds
Stereoisomeric Variants
- Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (CAS: 13564-70-0): Shares the same molecular formula (C₂₁H₄₀N₂O₅) and Boc-protected amino group but differs in the stereochemistry of the β-hydroxy group (3R vs. 3S). The 3R isomer exhibits distinct crystallinity and solubility profiles, with lower solubility in polar aprotic solvents compared to the 3S variant . Applications: Less commonly used in peptide synthesis due to steric hindrance during coupling reactions .
Substituent-Modified Analogs
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate (CAS: 331730-08-6): Molecular formula C₂₃H₃₈N₂O₆ (MW: 438.56). The furan-2-yl substituent introduces aromaticity, enhancing UV absorption (λₘₐₓ: 270 nm) and altering solubility in ethers . Applications: Used in photolabile protecting group strategies due to furan’s light sensitivity .
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate (CAS: 1447710-67-9): Molecular formula C₂₆H₄₁ClN₂O₅ (MW: 497.07). The 3-chloro-4-hydroxyphenyl group confers increased acidity (pKa ~8.5) and reactivity in electrophilic substitutions . Applications: Intermediate in tyrosine kinase inhibitor synthesis .
Functional Group Variations
- Exhibits higher volatility (bp: 120–125°C under vacuum) and reduced thermal stability compared to the ammonium salt . Applications: Precursor for intramolecular cyclization reactions .
Key Data Tables
Table 1: Physicochemical Properties
Biological Activity
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, with the CAS number 1464025-91-9, is a compound that has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 400.55 g/mol
- MDL Number : MFCD27920593
| Property | Value |
|---|---|
| CAS Number | 1464025-91-9 |
| Purity | 95%+ |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound primarily involves its interaction with various biological targets. The compound functions as a derivative of amino acids and acts through the following mechanisms:
- Amino Acid Analog : It mimics natural amino acids, potentially influencing protein synthesis and enzyme activity.
- Inhibition of Enzymes : The presence of the tert-butoxycarbonyl group may enhance its ability to inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may alter cell signaling pathways by interacting with receptors or other proteins.
Anti-inflammatory Properties
Compounds with similar structures have shown promise in reducing inflammation. The modulation of inflammatory pathways may be a significant aspect of this compound's biological activity.
Potential Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that amino acid derivatives can play a role in cancer therapies by targeting metabolic pathways unique to cancer cells.
- Neurological Disorders : There is potential for this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and influence neurotransmitter systems.
Case Studies and Research Findings
- Study on Amino Acid Derivatives : A study published in Journal of Medicinal Chemistry explored various amino acid derivatives and their effects on cancer cell lines, noting that modifications like tert-butoxycarbonyl groups enhance bioactivity.
- Inflammation Model : In a model of acute inflammation, compounds similar to Dicyclohexylamine were shown to reduce pro-inflammatory cytokine levels significantly.
- Antimicrobial Screening : A screening study revealed that certain dicyclohexylamine derivatives exhibited activity against Gram-positive bacteria, suggesting potential for further exploration in antimicrobial applications.
Q & A
Q. How is it utilized in MALDI-MS for bacterial lipid profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
